Oxyclipine

Description

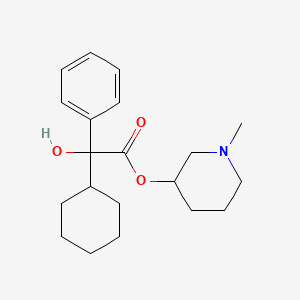

Structure

2D Structure

3D Structure

Properties

CAS No. |

4354-45-4 |

|---|---|

Molecular Formula |

C20H29NO3 |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

[(3R)-1-methylpiperidin-3-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C20H29NO3/c1-21-14-8-13-18(15-21)24-19(22)20(23,16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2,4-5,9-10,17-18,23H,3,6-8,11-15H2,1H3/t18-,20?/m1/s1 |

InChI Key |

LCFBCKSQWVQIBY-QSVWIEALSA-N |

SMILES |

CN1CCCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O |

Isomeric SMILES |

CN1CCC[C@H](C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O |

Canonical SMILES |

CN1CCCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Oxyclipine; BRN 1437277; JB 840; Propenzolate; Oxyclipinum; Oxiclipina; |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Oxyclipine

Advanced Spectroscopic and Chromatographic Methods in Oxyclipine Synthesis Verification

The verification of the synthesis and the structural elucidation of organic compounds like this compound rely heavily on advanced spectroscopic and chromatographic techniques. These methods provide crucial information about the compound's identity, purity, and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR) NMR, is a fundamental tool for determining the detailed structure and connectivity of atoms within a molecule usm.eduwikipedia.orgmassbank.eu. Two-dimensional NMR techniques, such as HSQC and TOCSY, can further aid in assigning signals and understanding coupling patterns wikipedia.orgresearchgate.net. Patents mentioning this compound or related compounds indicate the use of NMR for characterization, often specifying instruments (e.g., Bruker) and solvents (e.g., CDCl₃, CD₃OD, (CD₃)₂SO) google.comgoogle.com.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and providing clues about its structure usm.edumassbank.eu. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for analyzing polar molecules google.com. High-resolution MS can provide elemental composition information usm.edu.

Infrared (IR) spectroscopy can be used to identify the presence of specific functional groups within the molecule, such as hydroxyl (O-H), carbonyl (C=O, ester), and aromatic C-H stretches unodc.org.

Chromatographic methods, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), GC-MS, and LC-MS, are essential for separating the synthesized compound from impurities and for verifying its purity usm.eduwikipedia.orgmassbank.euresearchgate.net. Coupled techniques like GC-MS and LC-MS combine the separation power of chromatography with the identification capabilities of mass spectrometry wikipedia.orgmassbank.eu.

While these advanced techniques are routinely applied in the synthesis and characterization of pharmaceutical compounds, specific experimental spectroscopic (¹H NMR, ¹³C NMR, MS, IR) and chromatographic data for this compound were not detailed in the consulted literature.

Stereochemical Analysis and Absolute Configuration Determination of this compound

This compound contains chiral centers, which are atoms bonded to four different groups, leading to the possibility of stereoisomers nist.govnist.govhmdb.ca. Based on its structure, this compound possesses at least two chiral centers: one at the tertiary carbon of the cyclohexylmandelic acid moiety (bearing the hydroxyl, phenyl, cyclohexyl, and ester groups) and another at the 3-position of the N-methylpiperidine ring chemexper.comuni.lu.

The stereochemistry at the 3-position of the piperidine (B6355638) ring is indicated in some representations, such as the SMILES string provided in a patent, which uses the "[C@H]" notation to denote a specific configuration at that carbon google.com. This suggests that particular stereoisomers, potentially the (S) enantiomer at that position, have been considered or synthesized. However, the stereochemistry at the alpha-carbon of the acid part is not explicitly defined in this representation.

Determining the absolute configuration of chiral centers is crucial for understanding the compound's properties and biological activity hmdb.canih.gov. Methods for absolute configuration determination include X-ray crystallography (if suitable crystals can be obtained), optical rotation, Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and NMR-based methods like the Mosher method mdpi.comnih.govusm.edunist.govhmdb.canih.govnih.govmdpi.com. Computational methods, such as Density Functional Theory (DFT) calculations combined with spectroscopic data (e.g., VCD or ECD), are also powerful tools for assigning absolute configuration, particularly for flexible molecules or when crystallization is challenging nih.govnih.govnih.govmdpi.com. Chiral chromatography can be used to separate enantiomers and diastereomers, which is often a prerequisite for stereochemical analysis mdpi.comresearchgate.net.

Although the presence of chiral centers in this compound is evident from its structure and indicated in some chemical notations, detailed experimental data specifically determining the absolute configuration at both chiral centers of this compound were not found in the consulted search results.

Structure Activity Relationship Sar Studies of Oxyclipine

Computational Modeling and Chemoinformatics Approaches for Oxyclipine SAR

Computational modeling and chemoinformatics play a significant role in modern SAR studies, allowing for the prediction of biological activity based on chemical structure and the understanding of molecular interactions oncodesign-services.comtaylorandfrancis.comacs.orgmdpi.comfda.gov. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling use mathematical models to correlate molecular descriptors with biological activity acs.orgmdpi.comfda.govanalis.com.my. These models can be statistical-based, identifying relationships through algorithms, or expert-based, relying on predefined rules derived from an understanding of supporting data taylorandfrancis.com.

Molecular modeling techniques can build and simulate three-dimensional models of molecules, providing insights into how they might interact with their biological targets, such as cholinergic receptors oncodesign-services.com. For anticholinergics, computational approaches can help predict binding affinities and understand the influence of structural changes on receptor interactions acs.org. For instance, QSAR studies on soft quaternary anticholinergics have shown that molecular volume is a significant property influencing activity, and models incorporating parameters like volume, partition coefficient (Log P), and dipole moment can correlate well with antimuscarinic activity acs.orglew.ro.

Design and Synthesis of this compound Analogues and Derivatives for SAR Probing

The design and synthesis of analogues and derivatives are central to probing the SAR of a compound like this compound oncodesign-services.compharmacologymentor.com. This involves making systematic structural modifications to the parent molecule and evaluating the resulting compounds for changes in activity pharmacologymentor.com. For anticholinergics, common modifications include alterations to the amino alcohol moiety, the acid portion of the ester, and the linker connecting these two parts scribd.com.

The synthesis of anticholinergic analogues often involves esterification reactions between a substituted carboxylic acid and an amino alcohol theswissbay.chpharmacy180.com. For compounds with a quinuclidine (B89598) core like this compound, synthetic routes may involve incorporating the quinuclidine ring system and attaching the appropriate acid moiety theswissbay.ch. SAR studies on related quinuclidine derivatives have explored modifications around the alkyne-quinuclidine scaffold to identify potent muscarinic antagonists researchgate.net.

Influence of Substituent Modifications on this compound's Molecular Interactions

Substituent modifications on the core structure of this compound can significantly influence its molecular interactions and, consequently, its biological activity lasalle.edulibretexts.org. These effects can be electronic (inductive or resonance) or steric in nature lasalle.edusaskoer.ca.

For anticholinergic esters, the nature and position of substituents on the aromatic rings (phenyl groups in this compound) are known to impact activity scribd.com. Electron-donating or withdrawing groups on these rings can alter the electron density distribution of the molecule, affecting its interaction with the binding site of the cholinergic receptor lasalle.edulibretexts.orgrsc.org. Steric bulk introduced by substituents can also influence how well the molecule fits into the receptor binding pocket lasalle.edu.

Studies on related anticholinergic agents have demonstrated the importance of stereochemistry, where different enantiomers can exhibit significant differences in potency nih.gov. For example, the (−) isomer of 3-diphenylacetyl quinuclidine showed significantly higher antispasmodic potency compared to its (+) isomer nih.gov. This highlights that the three-dimensional arrangement of substituents is critical for optimal interaction with the chiral binding site of the receptor.

Molecular and Cellular Pharmacology of Oxyclipine in Vitro Studies

Oxyclipine's Ligand Binding Profiles to Receptor Systems

Ligand binding studies are fundamental in characterizing the interaction between a compound and its target receptors. These studies provide information about the affinity and kinetics of binding.

Receptor Binding Kinetics and Affinity Determination for this compound

Receptor binding affinity is a measure of the strength of the interaction between a ligand (such as this compound) and its receptor. malvernpanalytical.com It is typically quantified by the equilibrium dissociation constant (KD). A smaller KD value indicates a higher binding affinity. malvernpanalytical.com Binding affinity is influenced by various non-covalent interactions between the ligand and the receptor, including hydrogen bonding, electrostatic interactions, and hydrophobic forces. malvernpanalytical.com

Studies on other compounds, like opioids, illustrate the typical data obtained in such assays, including Ki values (inhibition constant, related to affinity) for binding to specific receptor subtypes like mu (MOR), kappa (KOR), and delta (DOR) opioid receptors. nih.govnih.govplos.org For instance, studies have reported Ki values for various opioid ligands at different opioid receptor subtypes, demonstrating varying affinities and selectivities. nih.govnih.gov

Investigation of this compound's Allosteric Modulation

Allosteric modulation occurs when a compound binds to a site on a receptor that is distinct from the orthosteric site (where the primary ligand binds). mdpi.comtocris.com This binding event induces a conformational change in the receptor, which in turn alters the affinity and/or efficacy of the orthosteric ligand. mdpi.comtocris.comfrontiersin.org Allosteric modulators can be positive (enhancing the orthosteric ligand's effect), negative (attenuating the effect), or neutral (binding without affecting orthosteric ligand activity). tocris.comfrontiersin.org

Investigating allosteric modulation typically involves functional assays where the response to an orthosteric ligand is measured in the presence and absence of the putative allosteric modulator. Changes in the potency (EC₅₀ or IC₅₀) or efficacy (maximum response) of the orthosteric ligand indicate allosteric modulation. tocris.com While specific studies on this compound's allosteric modulation were not found, research on other receptor systems, such as opioid receptors and adenosine (B11128) receptors, demonstrates the methodologies used to identify and characterize allosteric modulators in vitro. mdpi.comfrontiersin.orgmdpi.comnih.gov For example, studies have identified positive allosteric modulators of mu and kappa opioid receptors that enhance G protein signaling. mdpi.comnih.gov

This compound's Mechanism of Action at the Molecular and Cellular Level

Understanding the mechanism of action involves elucidating the step-by-step molecular and cellular events that occur after a compound binds to its target.

G-Protein Coupling and Downstream Signaling Pathways Elicited by this compound

Many receptors, particularly G protein-coupled receptors (GPCRs), exert their effects by coupling to and activating heterotrimeric G proteins. mdpi.comfrontiersin.org Upon agonist binding, the GPCR undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit. mdpi.com This leads to the dissociation of the Gα-GTP complex from the Gβγ dimer, and both subunits can then interact with various downstream effector molecules, initiating signaling cascades. mdpi.commdpi.com

Common downstream signaling pathways modulated by GPCRs include the modulation of adenylyl cyclase activity (leading to changes in cyclic AMP levels), activation of phospholipase C, and activation of various protein kinases such as protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs). mdpi.commdpi.comfrontiersin.orgthejh.org In vitro assays to study G-protein coupling and downstream signaling include measuring GTPγS binding to G proteins, quantifying changes in second messengers like cAMP or IP₁, and assessing the phosphorylation status of key signaling proteins. europa.eunih.gov

While specific details on this compound's G-protein coupling and the precise downstream signaling pathways it elicits were not found, its potential interaction with receptor systems suggests it would likely influence such cascades if its targets are GPCRs. Studies on other compounds acting on GPCRs, such as opioids, demonstrate how G protein activation leads to downstream effects like the inhibition of adenylyl cyclase and modulation of ion channels. mdpi.commdpi.com

Ion Channel Modulation and Transporter Interactions by this compound

Ion channels are crucial for regulating cellular excitability and various cellular processes by controlling the flow of ions across the cell membrane. europeanpharmaceuticalreview.comduke.edu Compounds can modulate ion channel activity by directly binding to the channel protein or indirectly through signaling pathways. europeanpharmaceuticalreview.comnih.gov Transporters are membrane proteins that facilitate the movement of specific molecules across biological membranes. mdpi.comcriver.com Interactions with transporters can affect the uptake, efflux, and intracellular concentration of a compound or endogenous substances. mdpi.comevotec.com

In vitro techniques like patch-clamp electrophysiology are widely used to directly measure ion channel activity and its modulation by compounds. europeanpharmaceuticalreview.comduke.edu Assays using cells expressing specific transporters can assess whether a compound is a substrate for or an inhibitor of a transporter. mdpi.comevotec.combioivt.com Regulatory guidelines often recommend investigating interactions with key transporters due to their role in drug disposition and potential for drug-drug interactions. evotec.comfda.gov

While specific data on this compound's direct modulation of ion channels or interaction with transporters were not identified in the search results, the broader context of in vitro pharmacology includes these investigations. Studies on other compounds have shown modulation of various ion channels, including potassium, calcium, and sodium channels, and interactions with transporters like ABC and SLC transporters. evotec.comnih.govmdpi.commdpi.com

Cellular Assays and Functional Readouts of this compound Activity

Cellular assays are in vitro experiments that use live cells to assess the biological activity of a compound. nih.govcriver.com These assays provide a more physiologically relevant context compared to target-based biochemical assays. criver.comnuvisan.com Functional readouts measure the cellular response to a compound, providing insights into its efficacy and mechanism of action at a cellular level. criver.comnuvisan.com

A wide variety of cellular assays are employed in pharmacology, depending on the target and desired readout. These can include assays measuring:

Cell viability and cytotoxicity nih.govepo-berlin.com

Cell proliferation epo-berlin.com

Apoptosis nih.govepo-berlin.com

Intracellular calcium mobilization

Reporter gene activation

Ligand-induced receptor internalization

Modulation of cellular signaling pathways (e.g., Western blotting for protein phosphorylation) thejh.org

Changes in membrane potential or ion flux using fluorescent indicators or electrophysiology europeanpharmaceuticalreview.comduke.edu

Cell-based assays can utilize various cell types, including established cell lines, primary cells, and induced pluripotent stem cells (iPSCs), to best mimic the relevant biological environment or disease state. criver.comnuvisan.comepo-berlin.com High-throughput screening formats are often used to test large numbers of compounds efficiently. mdpi.comnuvisan.comepo-berlin.com

While specific examples of cellular assays and functional readouts used for this compound were not detailed in the provided information, the general principles and types of assays described above would be applicable to its in vitro investigation. Research on other pharmacologically active compounds demonstrates the use of cellular assays to assess viability, proliferation, and the impact on signaling pathways and ion channels. thejh.orgmdpi.comepo-berlin.comnih.gov

Cellular Permeability and Transport Mechanisms of this compound

Detailed in vitro studies specifically investigating the cellular permeability and transport mechanisms of this compound were not found in the consulted literature. Research into cellular permeability typically involves assessing how readily a compound crosses cell membranes, which can occur through various mechanisms including passive diffusion, facilitated diffusion, active transport, or endocytosis mdpi.comcfsre.orgcbsa-asfc.gc.cawww.gov.ukniph.go.jpmdpi.com. The specific pathways and rates by which this compound enters or exits different cell types in vitro remain to be elucidated based on the available information.

Enzymatic Interactions and Inhibition Profiles of this compound

Specific in vitro data detailing the enzymatic interactions and inhibition profiles of this compound were not identified in the reviewed sources. Studies in this area typically investigate how a compound interacts with various enzymes, particularly those involved in drug metabolism like cytochrome P450 (CYP) enzymes or other cellular enzymes, and whether it acts as a substrate, inhibitor, or inducer fda.gov. While general information on enzyme-mediated drug interactions and inhibition exists, specific findings pertaining to this compound's effects on enzymatic activity or its own enzymatic transformation pathways in vitro were not available.

Cellular Metabolism and Metabolic Pathway Perturbations by this compound

Information specifically on the cellular metabolism of this compound and its potential to perturb cellular metabolic pathways in vitro was not found in the consulted scientific literature. Investigations into cellular metabolism examine how a compound is transformed within cells and whether it influences key metabolic processes such as glycolysis, oxidative phosphorylation, or other essential pathways. Although the metabolism of other related compounds, such as oxycodone by CYP enzymes, is documented fda.gov, specific data on the metabolic fate of this compound within cells or its impact on cellular metabolic pathways in vitro were not available.

Preclinical Pharmacological Investigations of Oxyclipine in Vivo Models

Development and Validation of Preclinical Animal Models for Oxyclipine Research

There is no available information in the scientific literature regarding the development or validation of any preclinical animal models specifically for the study of this compound. The establishment of such models is a critical first step in evaluating the in vivo properties of a new chemical entity. This process typically involves selecting an appropriate animal species and inducing a condition or disease state relevant to the intended therapeutic target of the compound being studied. The model's validity is then confirmed by its ability to mimic the human condition and to respond to standard treatments in a predictable manner. Without any primary research on this compound, this section remains void of content.

Pharmacodynamic Characterization of this compound in Relevant Biological Systems

The pharmacodynamic properties of a compound describe the biochemical and physiological effects of the drug on the body. This includes its mechanism of action, receptor binding affinity, and the dose-response relationship. In the context of in vivo preclinical studies, this would involve administering the compound to animal models and observing its effects on various biological systems. As there are no published studies on this compound, its pharmacodynamic profile in any biological system is unknown.

Investigation of this compound's Systemic Biological Effects in Animal Models

Beyond its primary pharmacodynamic effects, a compound's systemic biological effects are also rigorously evaluated in preclinical animal models. This includes assessing its impact on cardiovascular, respiratory, central nervous, and other organ systems. Such investigations are crucial for identifying potential on-target and off-target effects. The complete lack of research on this compound means there is no data to report on its systemic effects in any animal model.

Metabolic Fate and Biotransformation of this compound in Preclinical Models

Understanding the metabolic fate and biotransformation of a compound is a cornerstone of preclinical research. This involves studying how the animal body absorbs, distributes, metabolizes, and excretes the substance. These pharmacokinetic studies are essential for determining the compound's half-life, bioavailability, and potential for drug-drug interactions. The process of biotransformation, primarily occurring in the liver, involves enzymatic reactions that modify the drug's structure to facilitate its elimination. Without any preclinical data for this compound, its metabolic pathways and the identity of any potential metabolites remain entirely uncharacterized.

Advanced Analytical Chemistry Methodologies for Oxyclipine Research

High-Sensitivity Detection and Quantification of Oxycodone in Complex Biological and Non-Biological Matrices

The accurate quantification of oxycodone in complex matrices such as plasma, urine, and oral fluid is paramount for clinical monitoring and forensic investigations. nih.govforensicresources.orgscispace.com High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity. nih.govrug.nl

Researchers have developed and validated LC-MS/MS methods for the simultaneous determination of oxycodone and its metabolites, as well as other opioids, in human plasma and oral fluid. nih.govscispace.com These methods often involve a simple protein precipitation step for sample preparation, followed by analysis using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. nih.govrug.nl The use of isotopically labeled internal standards, such as oxycodone-d3, is crucial for accurate quantification by compensating for matrix effects. nih.gov

A "dilute-and-shoot" LC-MS method has been developed for the quantification of opioids, including oxycodone, in oral fluid. This approach minimizes sample manipulation, thereby increasing throughput, and has a validated calibration range of 2.5-1000 ng/mL. scispace.com For broader applications, a multi-analyte High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HRMS) method has been validated for the quality assessment of opioid drug products, with average limits of detection (LOD) and quantification (LOQ) in the sub-ng/mL range (0.19 and 0.56 ng/mL, respectively). fda.gov

The following table summarizes the performance of a validated LC-MS/MS method for the quantification of oxycodone and its metabolites in human plasma. rug.nl

| Analyte | Calibration Range (μg/L) | Intraday Precision (CV%) | Interday Precision (CV%) | Intraday Accuracy (%) | Interday Accuracy (%) |

| Oxycodone | 0.1–25.0 | 1.7–9.3 | 2.5–8.7 | 86.5–110.3 | 92.1–105.4 |

| Noroxycodone | 0.1–25.0 | 2.3–8.5 | 3.1–7.9 | 88.9–108.7 | 94.5–103.2 |

| Oxymorphone | 0.1–5.0 | 2.9–7.8 | 3.5–7.1 | 90.2–107.6 | 95.8–104.9 |

| Noroxymorphone | 0.1–25.0 | 3.1–8.9 | 4.2–8.3 | 87.8–109.1 | 93.7–106.3 |

Chromatographic Separations for Oxycodone and its Metabolites

Effective chromatographic separation is key to resolving oxycodone from its metabolites and other potentially interfering substances present in biological samples. Reversed-phase high-performance liquid chromatography (HPLC) is the most common technique used.

Various C18 columns are employed for the separation of oxycodone and its metabolites. For instance, a hydrophilic C18 column with gradient elution can successfully separate acetaminophen (B1664979) and oxycodone. nih.gov To achieve faster analysis times, ultra-small particle size C18 columns (e.g., 1.5 µm) are utilized, significantly reducing the chromatographic run time without compromising resolution. Another approach uses a phenyl-hexyl column to achieve baseline separation of isobaric opioids. scispace.com

The mobile phase composition is optimized to achieve good peak shapes and retention. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) with a small percentage of formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govrug.nl Gradient elution, where the proportion of the organic solvent is increased during the run, is typically used to ensure the timely elution of all analytes. rug.nl

Mass Spectrometry Applications in Oxycodone Research

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool in oxycodone research, providing both high sensitivity and structural information. Electrospray ionization (ESI) in the positive ion mode is the most frequently used ionization technique for the analysis of oxycodone and its metabolites. nih.govforensicresources.org

In MS/MS analysis, the precursor ion (the protonated molecule of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity. nih.gov

The primary metabolic pathways of oxycodone are N-demethylation to noroxycodone, primarily mediated by the CYP3A4 enzyme, and O-demethylation to oxymorphone, mediated by CYP2D6. frontiersin.orgnih.gov Mass spectrometry is instrumental in identifying and quantifying these metabolites in various biological matrices, which is crucial for metabolism and pharmacokinetic studies. frontiersin.orgrti.org For example, LC-MS has been used to study the metabolism of oxycodone in human hepatocytes from different age groups, revealing that noroxycodone is the major metabolite. frontiersin.org

The following table lists the MRM transitions commonly used for the detection of oxycodone and a related compound. nih.gov

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Acetaminophen | 152.1 | 110.1 |

| Oxycodone | 316.2 | 298.2 |

| Acetaminophen-d4 | 156.1 | 114.1 |

| Oxycodone-d3 | 319.2 | 301.2 |

Nuclear Magnetic Resonance Spectroscopy for Oxycodone Structural Elucidation and Purity Assessment

While not typically used for routine quantification in biological samples due to its lower sensitivity compared to mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of bulk oxycodone and its synthesized derivatives. Predicted 1H NMR spectral data for oxycodone is available in public databases and can be used as a reference for structural confirmation. drugbank.com

NMR provides detailed information about the chemical structure of a molecule, allowing for the unambiguous identification of the compound and its potential impurities. High-resolution NMR can be used to confirm the identity of synthesized oxycodone haptens, which are used in the development of immunoassays.

Development of Novel Bioanalytical Assays for Oxycodone

Besides chromatographic methods, immunoassays are widely used for the initial screening of oxycodone in biological samples, particularly in clinical and forensic settings. analyticaltoxicology.com These assays are based on the principle of competitive binding between the drug in the sample and a labeled drug for a limited number of antibody binding sites. mdpi.com

The development of these immunoassays relies on the synthesis of haptens, which are derivatives of the target drug (in this case, oxycodone) that are chemically coupled to a carrier protein to make them immunogenic. mdpi.com The specificity of the resulting antibodies is a critical factor in the performance of the immunoassay.

Commercially available immunoassays for oxycodone have been evaluated for their reliability in detecting the parent drug and its major metabolite, oxymorphone, in urine. researchgate.net The development of more specific monoclonal antibodies and novel assay formats, such as smartphone-linked immunosensing systems, represents an ongoing area of research aimed at improving the speed, accessibility, and accuracy of oxycodone testing. mdpi.com

Theoretical and Prospective Therapeutic Applications of Oxyclipine

Hypothesized Modulatory Roles in Bronchial Function Based on Structural Analogies

Detailed research findings specifically hypothesizing modulatory roles of Oxyclipine in bronchial function based on structural analogies were not prominently featured in the conducted searches. While the concept of bronchorelaxing compounds for treating pulmonary diseases characterized by bronchoconstriction exists google.com, the available information does not establish a direct link or propose specific structural analogies for this compound in this context.

Exploration of Novel Pharmacological Targets for this compound

Exploration into novel pharmacological targets for this compound appears to be an area of investigation. One search result indicates potential anti-Mycobacterium activity associated with this compound, referencing a study by Wu et al. in 2020 researchgate.net. This suggests that Mycobacterium species could represent a pharmacological target for this compound researchgate.net. However, the available information does not provide detailed research findings on the mechanism of this anti-Mycobacterium activity or elaborate on the exploration of other novel pharmacological targets for this compound.

Future Directions and Emerging Research Avenues for Oxyclipine

Integration of Omics Technologies in Oxyclipine Research

Should research into this compound commence, the integration of "omics" technologies would be fundamental to elucidating its biological effects. Genomics could be employed to identify genetic variations that may influence individual responses to this compound, potentially uncovering biomarkers for efficacy or susceptibility to adverse effects. Proteomics would offer a window into the compound's mechanism of action by analyzing its impact on protein expression and signaling pathways within cells. Furthermore, metabolomics could detail the metabolic fate of this compound and its downstream effects on cellular metabolism.

Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery and Development

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery. In the context of a novel compound like this compound, AI algorithms could be used to predict its physicochemical properties, potential biological targets, and pharmacological activity based on its chemical structure. As preclinical data becomes available, ML models could analyze complex datasets to identify patterns and relationships that are not apparent through traditional analysis, thereby accelerating the identification of potential therapeutic uses and optimizing its development pathway.

Comparative Studies of this compound with Structurally Related Chemical Compounds

A crucial step in understanding a new chemical entity is to compare it with known, structurally similar compounds. For this compound, this would involve synthesizing a series of analogues and evaluating their structure-activity relationships (SAR). These comparative studies would help to identify the key chemical features responsible for its hypothetical biological activity and guide the design of more potent and selective derivatives.

Ethical Considerations in Future this compound Research Paradigms

Any future research involving a novel psychoactive compound would necessitate rigorous ethical oversight. Key considerations would include ensuring informed consent in all human studies, minimizing potential risks to participants, and maintaining data privacy and confidentiality. Furthermore, the potential for misuse or societal impact would need to be carefully evaluated and addressed by a multidisciplinary team of scientists, ethicists, and policymakers to ensure responsible innovation.

Q & A

Q. How can researchers validate the structural identity and purity of Oxyclipine in synthetic samples?

Methodological Answer:

- Use a combination of spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) to confirm molecular structure .

- Purity validation requires chromatographic methods (HPLC or GC) with standardized protocols, referencing pharmacopeial guidelines if available .

- For novel syntheses, cross-reference data with prior literature (e.g., patents or peer-reviewed studies) to identify discrepancies in spectral peaks or retention times .

Q. What experimental controls are essential for assessing this compound’s in vitro pharmacological activity?

Methodological Answer:

- Include positive controls (e.g., known agonists/antagonists of the target receptor) and negative controls (solvent-only or inactive analogs) .

- Validate assay reproducibility via triplicate runs and statistical analysis (e.g., ANOVA for inter-group variability) .

- Account for solvent effects by testing vehicle-only conditions, as outlined in ’s guidance on experimental rigor .

Q. How should researchers design dose-response studies for this compound’s efficacy in preclinical models?

Methodological Answer:

- Use logarithmic dose increments (e.g., 0.1–100 µM) to capture the full dynamic range of response .

- Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values, ensuring confidence intervals are reported .

- Include sham-treated cohorts to distinguish compound-specific effects from baseline physiological variability .

Q. What criteria determine the selection of analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

- Prioritize sensitivity (e.g., LC-MS/MS for low-concentration detection) and specificity (minimizing matrix interference) .

- Validate methods per ICH guidelines, including linearity, accuracy, and precision across relevant concentration ranges .

- Cross-validate with orthogonal techniques (e.g., ELISA vs. mass spectrometry) if conflicting results arise .

Q. How can researchers ensure reproducibility in this compound’s synthetic protocols?

Methodological Answer:

- Document reaction conditions exhaustively (temperature, solvent purity, catalyst loading) and provide step-by-step procedures in supplementary materials .

- Compare yields and spectral data with prior syntheses, addressing deviations through iterative optimization .

- Share raw datasets (e.g., crystallographic files or chromatograms) in open-access repositories to facilitate replication .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported mechanisms of action across studies?

Methodological Answer:

- Conduct meta-analyses of existing data to identify confounding variables (e.g., cell line specificity or assay conditions) .

- Use computational modeling (molecular docking or MD simulations) to predict binding affinities and reconcile disparate findings .

- Design critical experiments to test competing hypotheses, such as knock-out models or isoform-selective inhibitors .

Q. How can researchers optimize this compound’s pharmacokinetic profile for targeted delivery?

Methodological Answer:

- Employ prodrug strategies or nanoformulations to enhance bioavailability, guided by in silico ADMET predictions .

- Validate tissue-specific uptake via radiolabeled tracer studies or imaging techniques (e.g., PET scans) .

- Assess metabolic stability using hepatic microsome assays and identify major metabolites through high-resolution MS .

Q. What statistical approaches are appropriate for analyzing non-linear relationships in this compound’s toxicity data?

Methodological Answer:

- Apply non-parametric tests (e.g., Kruskal-Wallis) for skewed distributions or small sample sizes .

- Use Bayesian hierarchical models to account for inter-study variability in multi-center toxicity trials .

- Report effect sizes and confidence intervals to avoid overinterpretation of marginal significance .

Q. How should researchers address discrepancies between in silico predictions and empirical data for this compound’s off-target effects?

Methodological Answer:

- Re-evaluate computational parameters (e.g., force fields or binding site definitions) to align with experimental conditions .

- Perform high-throughput screening against kinase panels or GPCR libraries to validate predicted off-target interactions .

- Use systems biology approaches (pathway enrichment analysis) to contextualize off-target effects within broader biological networks .

Q. What methodologies validate this compound’s epigenetic or long-term effects in chronic exposure models?

Methodological Answer:

- Employ longitudinal study designs with repeated measures ANOVA to track temporal changes .

- Integrate multi-omics data (transcriptomics, epigenomics) to identify persistent biomarkers of exposure .

- Use cohort stratification (e.g., by age or genetic background) to isolate compound-specific effects from confounding variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.